3-Hydroxyadamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

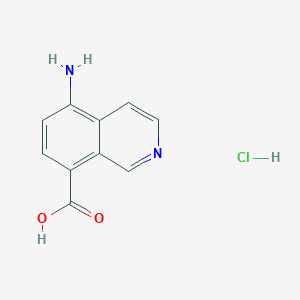

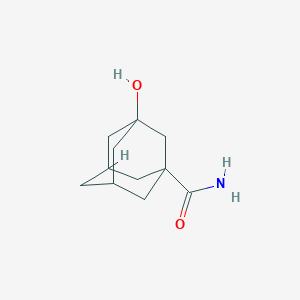

3-Hydroxyadamantane-1-carboxamide is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 . It is used extensively in scientific research due to its unique properties.

Synthesis Analysis

The synthesis of 3-Hydroxyadamantane-1-carboxamide and similar compounds often involves the use of 1,3-dehydroadamantane and its derivatives. These compounds are capable of restoring the adamantane structure in their reactions .Molecular Structure Analysis

The molecular structure of 3-Hydroxyadamantane-1-carboxamide can be determined using techniques such as X-ray crystallography. This technique allows researchers to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Physical And Chemical Properties Analysis

3-Hydroxyadamantane-1-carboxamide has a boiling point of 394.6±21.0 °C (Predicted), a density of 1.352±0.06 g/cm3 (Predicted), and a pKa of 14.87±0.40 (Predicted) .Scientific Research Applications

Polyhydroxyalkanoates as Tissue Engineering Materials Polyhydroxyalkanoates (PHA) are polyesters produced by microorganisms under unbalanced growth conditions, finding applications in both conventional medical devices and tissue engineering. PHA, including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in developing devices such as sutures, repair devices, cardiovascular patches, and wound dressings due to their biodegradability, thermoprocessability, and desirable mechanical properties. The adaptability of PHA compositions allows for favorable biocompatibility and degradation times, making it a promising material for future medical applications (Chen & Wu, 2005).

3-Hydroxypropionic Acid Production Optimization In the realm of metabolic engineering, the production of 3-hydroxypropionic acid (3-HP) from glycerol, a by-product of biodiesel production, has been explored for its potential as a renewable-based platform chemical. By optimizing the glycerol metabolism in Escherichia coli, including the removal of genes involved in by-product formation and enhancing glycerol kinase expression, researchers achieved a significant increase in 3-HP production. The optimization efforts not only improved the glycerol utilization rate but also led to higher 3-HP titer and yield, showcasing the effectiveness of metabolic engineering strategies in enhancing the production of valuable chemicals from renewable resources (Jung et al., 2014).

Flocculation for Heavy Metal Removal The use of carboxymethyl chitosan (CMCTS) modified to form a dual-functional MACA copolymer demonstrates significant potential in treating heavy metal-contaminated wastewater. By optimizing flocculation conditions, the MACA copolymer achieves high removal efficiencies for heavy metals, offering an effective method for wastewater treatment. This innovation not only enriches the knowledge base around flocculation processes but also provides practical guidance for controlling flocculation parameters in environmental engineering applications (Sun et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 3-Hydroxyadamantane-1-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle 3-Hydroxyadamantane-1-carboxamide with care, using appropriate personal protective equipment.

properties

IUPAC Name |

3-hydroxyadamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJBRFXBZFKQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyadamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)

![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)

![2-chloro-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2706846.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B2706857.png)